2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-5-12-26-19-13-18(21-14(4)22-19)23-16-8-10-17(11-9-16)24-20(25)15(6-2)7-3/h8-11,13,15H,5-7,12H2,1-4H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQZPDWIJINHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C(CC)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s difficult to predict the exact pathways it may influence. Given its structure, it could potentially interfere with pathways involving pyrimidine metabolism or other related processes.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.
Scientific Research Applications
Pharmacological Studies
The compound is primarily investigated for its pharmacological properties, particularly its potential as an anti-cancer agent. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In vitro studies have shown that 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide demonstrates selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of this compound have revealed its potential to modulate inflammatory responses. The presence of the pyrimidine moiety is believed to enhance its efficacy in inhibiting pro-inflammatory cytokines.
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-Ethyl-N-(4-(2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide | 15.0 | Inhibition of COX enzymes |
| Indomethacin | 10.5 | COX inhibition |
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The neuroprotective effects are hypothesized to stem from its ability to reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. These findings warrant further exploration into its therapeutic potential for conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the substituents on the pyrimidine ring and modifications to the butanamide structure can significantly influence biological activity.
Table 2: SAR Findings
| Variant | Substituent Type | Biological Activity |
|---|---|---|
| Base Compound | None | Moderate activity |
| Variant A | Electron-donating group | Enhanced activity |
| Variant B | Electron-withdrawing group | Decreased activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Contexts
The compound shares structural motifs with several pharmacologically relevant butanamide derivatives:
(a) N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide Hydrochloride ()
- Key Differences: Replaces the pyrimidine ring with a hydroxypropoxy-isopropylamino substituent. Lacks the ethyl group on the butanamide chain.
- The hydrophilic hydroxypropoxy group may enhance solubility but reduce membrane permeability compared to the target compound .
(b) Crystalline Forms of N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-...tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide ()
- Key Differences: Incorporates a tetrahydro-2H-pyran ring and dimethylaminoethyl group instead of the pyrimidine-propoxyphenyl system.
- The dimethylaminoethyl group may enhance bioavailability through increased basicity .
(c) Methacrylated Gelatin (GelMA) and NB (N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide) ()
- Key Differences: NB contains a nitrosophenoxy group and lacks the pyrimidine ring.
- Functional Implications :
Table 1: Comparative Analysis of Butanamide Derivatives
*Estimated based on structural similarity to compounds in –5.
Q & A
Q. What synthetic strategies are optimal for laboratory-scale preparation of 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide?
- Methodological Answer : The synthesis typically involves: (i) Formation of the pyrimidine ring via cyclization of substituted amidines or thioureas under reflux conditions. (ii) Coupling the pyrimidine intermediate with a phenylbutanamide moiety using Buchwald-Hartwig amination or Ullmann-type reactions. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) to achieve yields >70% . Note: Avoid industrial-scale methods (e.g., continuous flow reactors) to prioritize reproducibility in academic labs.
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- In vitro screening :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s molecular conformation and intermolecular interactions?
- Methodological Answer :
- Use SHELXL for structure refinement, leveraging high-resolution single-crystal data. Key steps:
(i) Measure dihedral angles between the pyrimidine ring and adjacent substituents to assess planarity (e.g., deviations <15° indicate π-π stacking potential) .
(ii) Identify intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine-amide linkage) . - Example: In analogous pyrimidine derivatives, weak C–H⋯π interactions and hydrogen-bonded chains were critical for crystal packing .
Q. How can computational modeling predict structure-activity relationships (SAR) for target binding?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase). Focus on:
- The propoxy group’s role in hydrophobic pocket occupancy.
- The ethylbutanamide chain’s flexibility for entropy-driven binding .
- QSAR studies : Correlate substituent electronegativity (e.g., trifluoromethyl vs. propoxy) with bioactivity using Hammett constants .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Variable validation : Ensure consistent assay conditions (e.g., pH, serum concentration) to mitigate false positives/negatives .
- Metabolic stability : Perform liver microsome assays to assess if differential CYP450 metabolism explains potency variations .
- Crystallographic validation : Compare bioactive conformations (X-ray/NMR) with inactive analogs to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
